molecular formula C18H19NO3 B2366295 2-((4-Ethylbenzyl)amino)-2-oxoethyl benzoate CAS No. 1794781-58-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl benzoate

Cat. No.: B2366295
CAS No.: 1794781-58-0
M. Wt: 297.354
InChI Key: KIEOXBDTYUGMNJ-UHFFFAOYSA-N
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Description

The compound “2-((4-Ethylbenzyl)amino)-2-oxoethyl benzoate” is an organic compound containing a benzene ring, an ester group (-COO-), and an amine group (-NH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an ester group, and an amine group. The benzene ring is a planar, cyclic structure consisting of six carbon atoms with alternating single and double bonds, which results in a delocalized pi electron system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine and ester groups. For example, the amine group could participate in acid-base reactions, as amines are basic and can react with acids to form ammonium salts . The ester group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzene ring, the ester group, and the amine group. For example, the benzene ring is relatively nonpolar and could contribute to the compound’s solubility in nonpolar solvents .

Scientific Research Applications

Optical Materials and Nonlinear Properties

Research on derived Schiff base compounds from ethyl-4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), highlights their potential in optical materials. These compounds exhibit significant nonlinear optical properties, with applications in optical limiting (OL) due to their refractive index and optical limiting thresholds. Such characteristics make them candidates for use as optical limiters, a technology crucial in protecting sensitive optical sensors and human eyes from intense light sources (Abdullmajed et al., 2021).

Prodrug Development for Therapeutic Applications

In the pharmaceutical field, the synthesis of prodrugs by masking the hydrophilic hydroxamate group of hydroxamate-based inhibitors for improving oral pharmacokinetics is a significant area of research. Para-acetoxybenzyl-based prodrugs, for example, have been shown to enhance the plasma levels of active drugs, demonstrating a strategy to improve drug delivery and efficacy in models of neuropathic pain (Rais et al., 2017).

Antimicrobial Activity

Synthesis and evaluation of compounds for antimicrobial activity is another critical area. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and other derivatives have been synthesized and shown to possess antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in the fight against drug-resistant bacteria (Kariyappa et al., 2016).

Antibacterial and Molecular Docking Studies

Furthermore, the synthesis and antibacterial evaluation of novel compounds, coupled with molecular docking studies, offer insights into the mechanisms by which these compounds interact with bacterial enzymes. Such research is pivotal for the development of new antibacterial drugs and understanding their mode of action (Shakir et al., 2020).

Future Directions

The compound could potentially be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and reactivity .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-14-8-10-15(11-9-14)12-19-17(20)13-22-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOXBDTYUGMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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